

# Physicochemical Characteristics of 2-(ethylthio)phenothiazine: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *10H-Phenothiazine, 2-(ethylthio)-*

Cat. No.: *B054462*

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## Introduction

2-(ethylthio)phenothiazine is a derivative of the phenothiazine heterocyclic system, a core structure in many centrally acting drugs. Phenothiazines are well-established as a class of compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The substitution at the 2-position of the phenothiazine ring, in this case with an ethylthio group, can significantly influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(ethylthio)phenothiazine, intended to support research and development efforts in medicinal chemistry and drug discovery.

## Chemical and Physical Data

A summary of the key chemical and physical data for 2-(ethylthio)phenothiazine is presented below. For comparative purposes, data for the parent compound, phenothiazine, is also included where available for 2-(ethylthio)phenothiazine, as specific experimental values for the latter are not extensively documented in publicly accessible literature.

**Table 1: Physicochemical Properties of 2-(ethylthio)phenothiazine**

Property	Value	Reference
IUPAC Name	2-(ethylthio)-10H-phenothiazine	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	2-Ethylthiophenothiazine	<a href="#">[1]</a>
CAS Number	46815-10-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NS <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	259.4 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	100 °C	<a href="#">[3]</a>
Boiling Point	Data not available	
logP (XLogP3)	5	<a href="#">[1]</a>
pKa	Data not available	
Solubility	Data not available	

**Table 2: Physicochemical Properties of Phenothiazine (for comparison)**

Property	Value	Reference
Boiling Point	371 °C	<a href="#">[4]</a>
Water Solubility	2 mg/L (25 °C)	<a href="#">[5]</a>
Solubility in Organic Solvents	Soluble in ether and hot acetic acid; sparingly soluble in chloroform and petroleum ether.	<a href="#">[5]</a>
pKa	~23 (in DMSO)	<a href="#">[4]</a>

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for standardized and reproducible research. The following sections outline established experimental protocols applicable to phenothiazine derivatives.

### Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, powdered sample of 2-(ethylthio)phenothiazine is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

### Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask Method is a classical approach for the experimental determination of logP.

Protocol:

- Prepare a saturated solution of 2-(ethylthio)phenothiazine in both n-octanol and water (or a suitable buffer like PBS, pH 7.4).
- Add a known volume of the n-octanol-saturated aqueous phase and the water-saturated n-octanol phase to a flask.
- Add a small, accurately weighed amount of 2-(ethylthio)phenothiazine.
- The flask is shaken for a prolonged period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
- The two phases are then separated by centrifugation.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- logP is the logarithm of the partition coefficient.

## Determination of Acid Dissociation Constant (pKa)

The pKa of a compound can be determined using potentiometric titration or UV-Vis spectrophotometry.

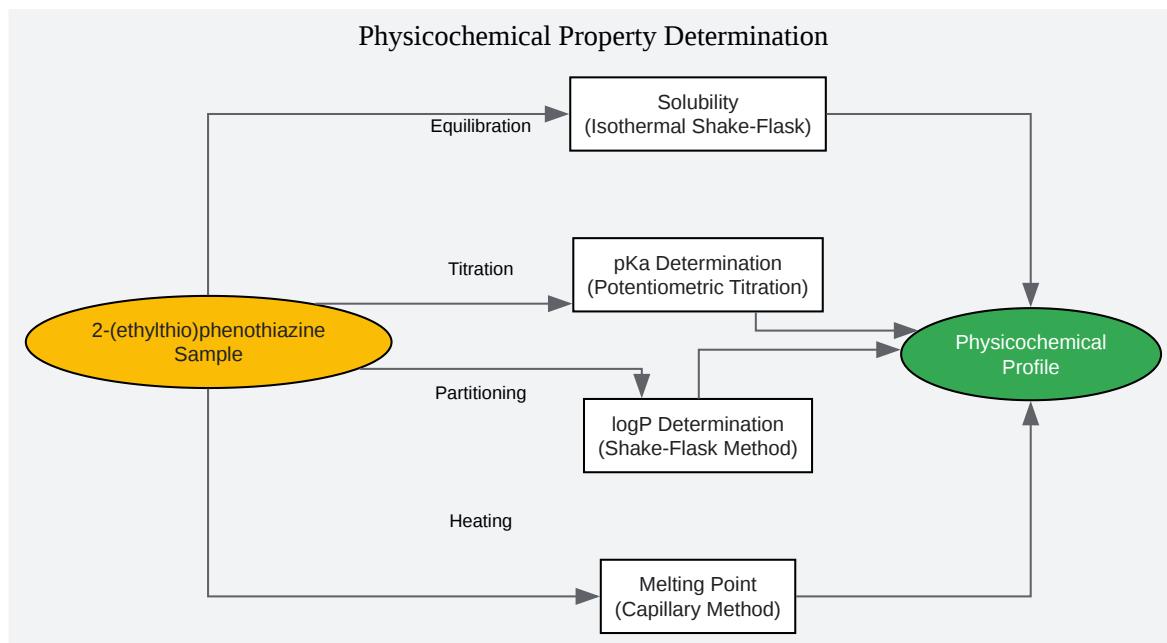
Potentiometric Titration Protocol:

- Dissolve an accurately weighed amount of 2-(ethylthio)phenothiazine in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group.
- Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
- Plot the pH of the solution against the volume of titrant added.
- The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

## Potential Biological Activity and Signaling Pathways

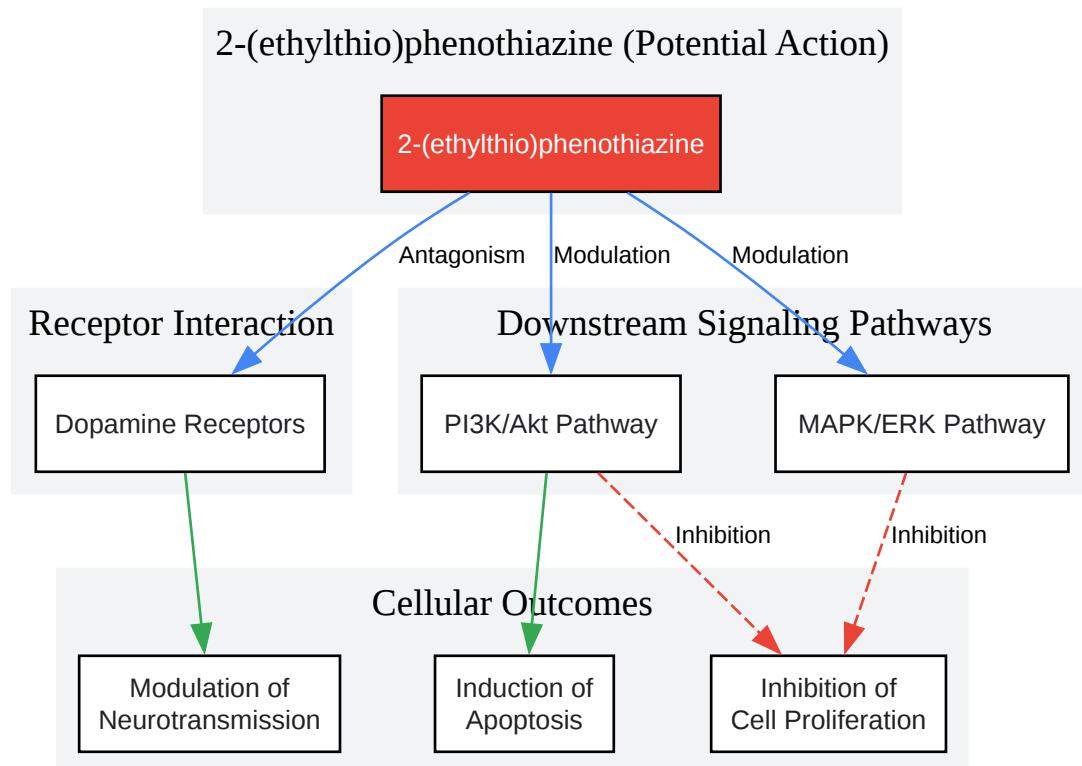
Phenothiazine derivatives are known to exert their biological effects through interaction with various cellular targets and signaling pathways. While specific data for 2-(ethylthio)phenothiazine is limited, the general mechanisms of action for this class of compounds provide a basis for potential areas of investigation.

Phenothiazines are well-known antagonists of dopamine receptors, which is the primary mechanism for their antipsychotic effects.<sup>[6][7][8][9]</sup> Furthermore, many phenothiazine derivatives have demonstrated potential as anticancer agents by influencing key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.<sup>[10][11]</sup>



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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)